molecular formula C31H31BrN6O4S2 B2806859 N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 310449-68-4

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2806859
CAS RN: 310449-68-4
M. Wt: 695.65
InChI Key: JQOULZGBMTXDLY-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C31H31BrN6O4S2 and its molecular weight is 695.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis of various heterocyclic compounds, including triazole derivatives, which exhibit significant biological activities. For instance, studies have described the synthesis of 1,2,4-triazole derivatives through cyclization of N-phenylthiosemicarbazides and their subsequent reactions to yield S-substituted derivatives with potential antihypoxic activity (S. Vardanyan et al., 2020). Similarly, the creation of 1,3,4-oxadiazole bearing compounds, through a sequence of synthetic steps starting from organic acids, has been reported. These compounds were evaluated for their inhibitory activities against enzymes like butyrylcholinesterase, highlighting their potential as molecular targets in drug development (H. Khalid et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel triazole and thiadiazole derivatives for their antimicrobial and antifungal activities have been a significant focus. Patel et al. (2015) synthesized a series of heterocyclic compounds and tested their antibacterial and antifungal activities, providing insights into the potential therapeutic applications of these molecules (G. K. Patel & H. S. Patel, 2015). Another study by Vankadari et al. (2013) explored the antimicrobial activity of novel oxadiazoles, further supporting the relevance of these chemical frameworks in developing new antimicrobial agents (S. Vankadari et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The exploration of enzyme inhibition properties of triazole derivatives has revealed their potential in addressing diseases like Alzheimer's and diabetes mellitus. A study by Asif et al. (2022) synthesized azinane triazole-based derivatives and evaluated their effectiveness as inhibitors of acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase, indicating their potential in treating these conditions (Hafiz Muhammad Abdullah Asif et al., 2022).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31BrN6O4S2/c32-24-10-12-25(13-11-24)38-28(34-35-31(38)43-21-29(39)37-19-16-22-6-2-3-7-27(22)37)20-33-30(40)23-8-14-26(15-9-23)44(41,42)36-17-4-1-5-18-36/h2-3,6-15H,1,4-5,16-21H2,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOULZGBMTXDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)Br)SCC(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31BrN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

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